molecular formula C11H14N2O4S B8342101 2-(1,1-Dioxido-6-phenyl-1,2,6-thiadiazinan-2-yl)acetic acid

2-(1,1-Dioxido-6-phenyl-1,2,6-thiadiazinan-2-yl)acetic acid

Cat. No. B8342101
M. Wt: 270.31 g/mol
InChI Key: ZJZNONZBKUIXKL-UHFFFAOYSA-N
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Patent
US09073906B2

Procedure details

To ethyl 2-(1,1-dioxido-6-phenyl-1,2,6-thiadiazinan-2-yl)acetate (260 mg, 0.872 mmol) in THF (5 mL) and MeOH (5 mL), was added LiOH (182.9 mg, 4.36 mmol) in H2O (5 mL). The reaction mixture was agitated for 3 hr at room temperature and evaporated. The residue was introduced into ice water, its pH was adjusted down to 1 with 2 N HCl, and extracted with ethyl acetate. The organic layer was dried over MgSO4 to give 2-(1,1-dioxido-6-phenyl-1,2,6-thiadiazinan-2-yl)acetic acid (230 mg, 97%, yellow solid). 1H NMR (300 MHz, DMSO-d6): δ 12.81 (s, 1H), 7.43-7.26 (m, 5H), 3.96 (s, 2H), 3.68-3.62 (m, 4H), 1.92-1.85 (m, 2H).
Name
ethyl 2-(1,1-dioxido-6-phenyl-1,2,6-thiadiazinan-2-yl)acetate
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
182.9 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:20])[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][N:3]1[CH2:14][C:15]([O:17]CC)=[O:16].[Li+].[OH-]>C1COCC1.CO.O>[O:20]=[S:2]1(=[O:1])[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][N:3]1[CH2:14][C:15]([OH:17])=[O:16] |f:1.2|

Inputs

Step One
Name
ethyl 2-(1,1-dioxido-6-phenyl-1,2,6-thiadiazinan-2-yl)acetate
Quantity
260 mg
Type
reactant
Smiles
O=S1(N(CCCN1C1=CC=CC=C1)CC(=O)OCC)=O
Name
Quantity
182.9 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was agitated for 3 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was introduced into ice water, its pH
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=S1(N(CCCN1C1=CC=CC=C1)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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